

Structural biology of HIV-1 inhibitor-36 binding

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An In-depth Technical Guide to the Structural Biology of HIV-1 Fusion Inhibitor-36 (Enfuvirtide/T-20)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multistep process mediated by the viral envelope glycoprotein (Env), a trimer composed of gp120 and gp41 subunits. The gp41 protein, in particular, orchestrates the fusion of viral and cellular membranes, a process that is essential for viral replication. A key class of antiretroviral drugs, known as fusion inhibitors, physically obstructs this process. The first and only clinically approved drug in this class is Enfuvirtide (brand name Fuzeon), a 36-amino acid synthetic peptide also designated as T-20. This document provides a detailed technical overview of the structural biology governing the interaction between this "inhibitor-36" and its gp41 target, including its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

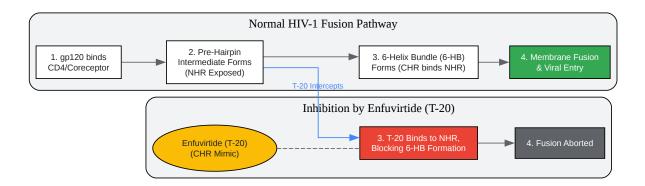
The HIV-1 Fusion Mechanism: The Target of Enfuvirtide

HIV-1 entry begins when the gp120 subunit binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[1] This binding triggers a series of conformational changes in gp41, activating its fusion machinery.[2] The process unfolds as follows:



- Pre-Hairpin Intermediate Formation: The N-terminal "fusion peptide" of gp41 is exposed and inserts into the target cell membrane. This creates a transient "pre-hairpin intermediate," where gp41 bridges the viral and host cell membranes.[2][3] In this state, the N-terminal heptad repeat (NHR) regions of the gp41 trimer form a central, parallel coiled-coil.
- Six-Helix Bundle (6-HB) Formation: The C-terminal heptad repeat (CHR) regions of gp41 then fold back onto the central NHR core in an antiparallel manner.[4]
- Membrane Fusion: This folding action forms a highly stable, thermostable six-helix bundle (6-HB). The formation of the 6-HB pulls the viral and cellular membranes into close proximity, overcoming the energy barrier for fusion and allowing the viral capsid to enter the host cell cytoplasm.[5]

Enfuvirtide's mechanism of action is to intercept the process at the pre-hairpin intermediate stage. As a synthetic peptide derived from the gp41 CHR region, it acts as a competitive inhibitor.[6][7] It binds to the exposed NHR coiled-coil, preventing the endogenous CHR region from folding back and thereby blocking the formation of the critical 6-HB.[1][8] Without 6-HB formation, membrane fusion is aborted.



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Caption: Mechanism of HIV-1 fusion and its inhibition by Enfuvirtide (T-20).



Quantitative Data: Binding Affinity and Antiviral Potency

The efficacy of Enfuvirtide and its derivatives is quantified through various metrics, including the 50% inhibitory concentration (IC50) in cell-based assays and the thermal stability (Tm) of the inhibitor-target complex.

Table 1: Antiviral Activity of Enfuvirtide (T-20) and

Derivatives

Inhibitor	HIV-1 Strain	Assay Type	IC50 (nM)	Reference(s)
Enfuvirtide (T-20)	Laboratory/Prima ry Isolates (Clades A-G)	cMAGI Assay	4 - 280	[7]
Enfuvirtide (T-20)	HIV-1 Bal	Cell-Cell Fusion	23 ± 6	[9]
Enfuvirtide (T-20)	HIV-1 JRCSF	Single-cycle infectivity	5.19	[10]
Enfuvirtide (T-20)	Panel of Clinical	Cell-based	51.6 (average)	[11]
LP-40 (T-20 lipopeptide)	HIV-1 JRCSF	Single-cycle infectivity	0.28	[10]
FLT (long-acting)	HIV-1 IIIB (X4)	Cell-based	11.6	[11]
FLT (long-acting)	HIV-1 Bal (R5)	Cell-based	15.3	[11]

Table 2: Biophysical Characteristics of Inhibitor-Target Complexes



Complex	Technique	Parameter	Value	Reference(s)
N39 / T-20	Circular Dichroism	Helical Content	~54%	[10]
N39 / T-20	Circular Dichroism	Tm	~43°C	[10]
N39 / LP-40	Circular Dichroism	Helical Content	60.9%	[10]
N39 / LP-40	Circular Dichroism	Tm	51.3°C	[10]
N36 / PEG2kC34	Circular Dichroism	Tm	57.03°C	[4]
FLT / Human Serum Albumin	Isothermal Titration Calorimetry	Kd	4.01 x 10 ⁻⁷ M	[11]

Structural Basis of Enfuvirtide Binding and Resistance

The crystal structure of Enfuvirtide (or its analogs) in complex with a target NHR peptide mimic (like N36 or N39) confirms the formation of a six-helix bundle.[12][13] These structures, often resolved to ~2.3 Å, reveal critical inter- and intra-helical interactions that stabilize the complex. [12] Enfuvirtide occupies the hydrophobic grooves on the surface of the NHR trimer, mimicking the binding of the endogenous CHR.

Resistance to Enfuvirtide primarily arises from mutations within a 10-amino acid motif (residues 36-45) of the gp41 NHR, which is the direct binding site of the drug.[7] These mutations disrupt key contact points, reducing the binding affinity of the inhibitor.

Table 3: Key Enfuvirtide Resistance Mutations in gp41 NHR



Position	Common Substitutions	
G36	D, S	
137	V	
V38	A, M, E	
Q39	R	
Q40	Н	
N42	Т	
N43	D	
(Data sourced from IAS-USA Fall 2005 Resistance Mutations list[7])		

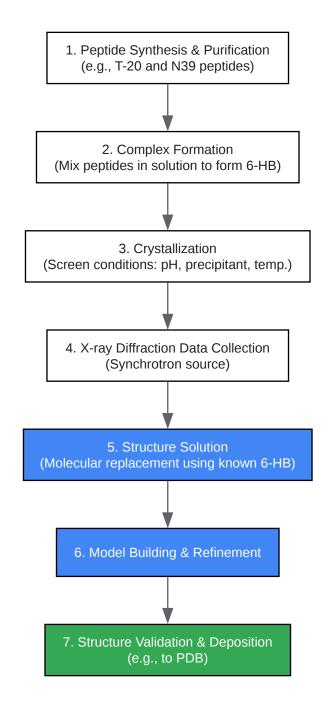
Key Experimental Protocols

The characterization of HIV-1 fusion inhibitors relies on a suite of structural, biophysical, and virological assays.

Structural Determination: X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-target complex.





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Caption: General workflow for X-ray crystallography of a peptide inhibitor complex.

Methodology:

Peptide Preparation: The inhibitor (Enfuvirtide) and a stable NHR-mimic peptide (e.g., N39)
 are chemically synthesized and purified, typically by HPLC.[12]



- Complex Assembly: The peptides are mixed in equimolar ratios in a suitable buffer (e.g., PBS) to allow for the self-assembly of the six-helix bundle complex.[12]
- Crystallization: The complex solution is subjected to high-throughput screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and temperatures to find conditions that yield diffraction-quality crystals.
- Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron. Diffraction patterns are recorded on a detector.[14]
- Structure Solution & Refinement: The phase problem is typically solved using molecular replacement with a known 6-HB structure as a search model. The resulting electron density map is used to build and refine the atomic model of the complex.[15]

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (specifically α -helicity) and thermal stability of the peptide complexes.

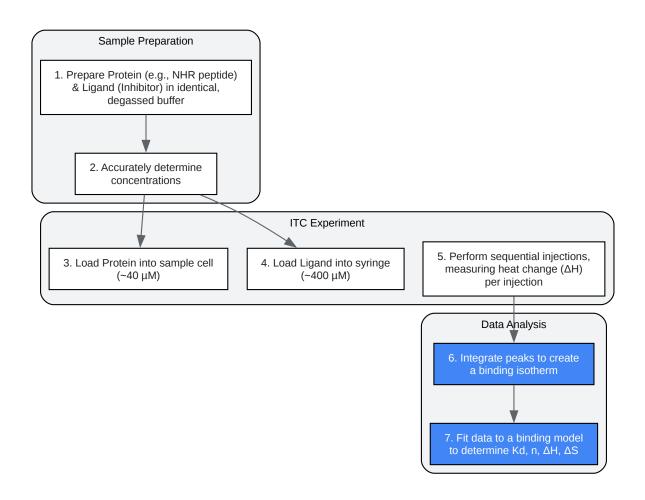
Methodology:

- Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 10 μM).[3][16]
- α-Helicity Measurement: CD spectra are collected at a constant temperature (e.g., 37°C) from ~190 to 260 nm. The characteristic minima at 208 and 222 nm are indicative of α-helical structure, and the mean residue ellipticity can be used to quantify the helical content.[3]
- Thermal Denaturation (Tm): To measure stability, the CD signal at 222 nm is monitored as the temperature is increased incrementally (e.g., from 25°C to 97°C).[16] The midpoint of the cooperative unfolding transition is determined as the melting temperature (Tm), which reflects the stability of the 6-HB complex.[4][10]

Binding Affinity: Isothermal Titration Calorimetry (ITC)



ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (Δ H, Δ S).[17]



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Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

• Sample Preparation: The NHR target peptide and the inhibitor (ligand) are extensively dialyzed into an identical, degassed buffer (e.g., HEPES or phosphate buffer) to minimize



heats of dilution.[17][18] Accurate concentration determination is critical.

- Instrument Setup: The target peptide (e.g., 5-50 μM) is loaded into the sample cell of the calorimeter. The inhibitor (typically at a 10-fold higher concentration) is loaded into the injection syringe.[17][19]
- Titration: A series of small, precise injections of the inhibitor into the sample cell is performed. The instrument measures the minute temperature changes upon binding and the power required to maintain thermal equilibrium with a reference cell.[20]
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters of the interaction.[20]

Antiviral Potency: Single-Cycle Infectivity Assay

This assay measures the ability of an inhibitor to block a single round of viral replication, providing a quantitative measure of its antiviral potency (IC50).

Methodology:

- Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding an HIV-1 genome that is defective in the env gene and contains a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing the HIV-1 Env glycoprotein.[21][22]
- Inhibitor Preparation: The inhibitor (Enfuvirtide) is serially diluted to create a range of concentrations.
- Infection: Target cells expressing the appropriate receptors (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are plated.[21] The cells are then infected with a fixed amount of pseudovirus in the presence of the varying inhibitor concentrations.
- Readout: After a set incubation period (e.g., 48 hours), the cells are lysed. The activity of the reporter gene (e.g., luciferase activity measured by a luminometer) is quantified.[23]



IC50 Calculation: The reporter signal is plotted against the inhibitor concentration. The IC50 is calculated as the concentration of the inhibitor that reduces the reporter signal by 50% compared to the no-drug control.

Conclusion and Future Directions

Enfuvirtide (T-20) serves as a paradigm for structure-based drug design, validating the gp41 pre-hairpin intermediate as a druggable target. Structural and biophysical studies have been instrumental in elucidating its mechanism of competitive inhibition and the basis of viral resistance. While its clinical use is limited by its peptide nature and the emergence of resistance, the foundational knowledge of its binding provides a robust framework for developing next-generation fusion inhibitors. Current research focuses on creating derivatives with improved potency against resistant strains, broader activity, and enhanced pharmacokinetic profiles, such as lipopeptides or other long-acting formulations.[10][11][24] The continued application of the technical principles outlined in this guide will be essential for advancing these novel anti-HIV therapeutics.

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